molecular formula C10H13N B1196546 N-Methylcinnamylamine

N-Methylcinnamylamine

Cat. No.: B1196546
M. Wt: 147.22 g/mol
InChI Key: RHPMSSCVPPONDM-UHFFFAOYSA-N
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Description

Its structure would likely feature a cinnamyl group (C₆H₅-CH₂-CH₂-) attached to a methylated amine (-NH-CH₃). Applications might include roles in organic synthesis, pharmaceuticals, or agrochemicals.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N-methyl-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3

InChI Key

RHPMSSCVPPONDM-UHFFFAOYSA-N

Canonical SMILES

CNCC=CC1=CC=CC=C1

Synonyms

3-methylamino-1-phenylprop-1-ene
N-methylcinnamylamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-Nitrosodimethylamine (NDMA)

  • Chemical Formula : C₂H₆N₂O .
  • Structure : (CH₃)₂N–N=O .
  • NDMA’s toxicity profile (hepatotoxic, mutagenic) contrasts sharply with the unknown safety data of N-Methylcinnamylamine.

(b) N,N-Dimethylaniline

  • Chemical Formula : C₈H₁₁N .
  • Structure : C₆H₅-N(CH₃)₂ .
  • Key Differences : N,N-Dimethylaniline is an aromatic tertiary amine, while this compound is a secondary aliphatic amine with a cinnamyl backbone. The aromatic ring in dimethylaniline enhances stability and alters reactivity (e.g., electrophilic substitution vs. alkylamine nucleophilicity).

(c) N-Methylphenethylamine

  • Synonyms: N-Methyl-β-phenylethylamine .
  • Structure : C₆H₅-CH₂-CH₂-NH-CH₃.
  • Key Differences: While both compounds have a phenethylamine backbone, this compound includes a cinnamyl group (allylbenzene) instead of a simple phenethyl chain.

Data Table: Hypothetical Comparison

Property This compound (Hypothetical) NDMA N,N-Dimethylaniline N-Methylphenethylamine
Molecular Formula C₁₀H₁₃N (estimated) C₂H₆N₂O C₈H₁₁N C₉H₁₃N
Functional Groups Secondary amine, allylbenzene Nitrosoamine Tertiary aromatic amine Secondary phenethylamine
Toxicity Unknown Carcinogenic Toxic (methemoglobinemia) Neuroactive (stimulant analog)
Applications Unknown Industrial byproduct Dye synthesis Pharmaceutical research

Recommendations for Further Study

To authoritatively compare this compound with similar compounds, consult:

  • PubChem or Reaxys for physicochemical properties.
  • ToxNet or ECHA for hazard profiles.
  • SciFinder for synthetic pathways and applications.

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